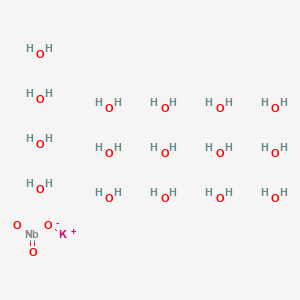
Potassium niobate, hexadecahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium niobate, hexadecahydrate is an inorganic compound with the chemical formula K₄Nb₆O₁₇·16H₂O. It is a colorless solid that belongs to the family of niobates, which are compounds containing the niobate ion (NbO₃⁻). This compound is known for its ferroelectric and nonlinear optical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium niobate, hexadecahydrate can be synthesized using several methods, including the sol-gel method, solvothermal method, and high-temperature solid-state reactions. One common approach involves the sol-gel method, where potassium hydroxide (KOH) and niobium pentoxide (Nb₂O₅) are used as precursors. The reaction typically occurs in an aqueous solution with oxalic acid as a chelating agent. The mixture is then heated to form a gel, which is subsequently dried and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing potassium carbonate (K₂CO₃) and niobium pentoxide (Nb₂O₅) in stoichiometric ratios and heating the mixture to temperatures around 800-1000°C. The resulting product is then cooled and hydrated to form the hexadecahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium niobate, hexadecahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, where it can participate in redox reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and sodium borohydride (NaBH₄) for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic reactions, the compound can produce hydrogen (H₂) and oxygen (O₂) from water splitting .
Applications De Recherche Scientifique
Potassium niobate, hexadecahydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for water splitting and organic pollutant degradation. In industry, it is used in the production of nonlinear optical devices, such as frequency doublers and lasers .
Mécanisme D'action
The mechanism of action of potassium niobate, hexadecahydrate is primarily based on its ferroelectric and photocatalytic properties. The compound can generate electron-hole pairs under light irradiation, which can then participate in redox reactions. The ferroelectric properties allow it to exhibit spontaneous polarization, which can be reversed by an external electric field . This makes it useful in applications such as data storage and sensors.
Comparaison Avec Des Composés Similaires
Potassium niobate, hexadecahydrate can be compared to other niobate compounds, such as sodium niobate (NaNbO₃) and lithium niobate (LiNbO₃). While all these compounds exhibit ferroelectric and nonlinear optical properties, this compound is unique due to its high water content and specific crystal structure. This gives it distinct advantages in certain applications, such as higher photocatalytic efficiency and better biocompatibility .
List of Similar Compounds:- Sodium niobate (NaNbO₃)
- Lithium niobate (LiNbO₃)
- Strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆)
Propriétés
Numéro CAS |
12031-11-7 |
|---|---|
Formule moléculaire |
H32KNbO19 |
Poids moléculaire |
468.25 g/mol |
Nom IUPAC |
potassium;oxido(dioxo)niobium;hexadecahydrate |
InChI |
InChI=1S/K.Nb.16H2O.3O/h;;16*1H2;;;/q+1;;;;;;;;;;;;;;;;;;;;-1 |
Clé InChI |
BDOFVPJUUXDEJC-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Nb](=O)=O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
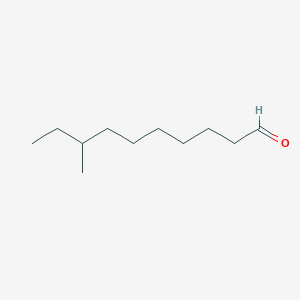
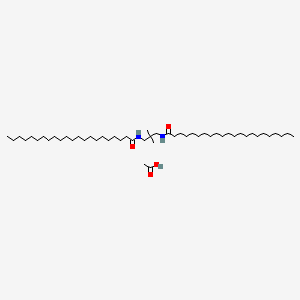
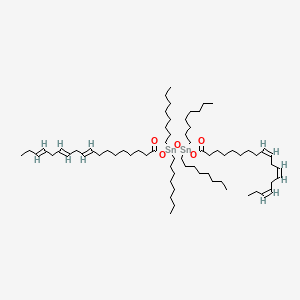
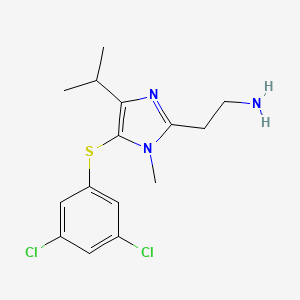
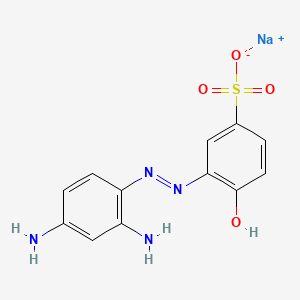


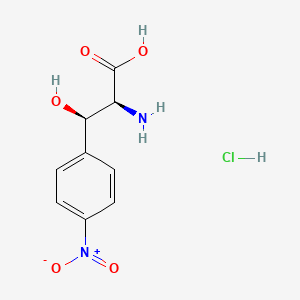
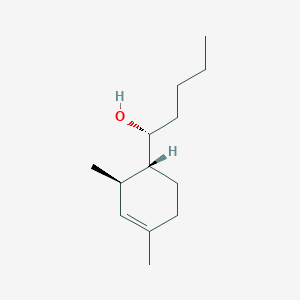

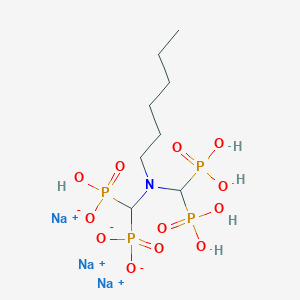
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

